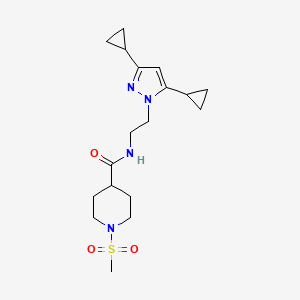![molecular formula C14H20N2O3S B2879610 N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411318-47-1](/img/structure/B2879610.png)
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide, also known as NS8593, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NS8593 is a selective activator of small-conductance Ca2+-activated K+ channels (SK channels) and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide selectively activates SK channels, which are responsible for regulating the excitability of neurons. SK channels are involved in various physiological processes such as synaptic transmission, learning, and memory. N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide enhances the activity of SK channels, leading to an increase in the duration of the afterhyperpolarization phase of the action potential and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic transmission and improve learning and memory in animal models. N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective activator of SK channels and has minimal off-target effects. N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide is also stable and can be easily synthesized in large quantities. However, N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide. One potential application is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has shown promising results in animal models and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of inflammatory bowel disease. N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has been shown to have anti-inflammatory effects and may be a promising therapeutic target for this condition. Additionally, further studies are needed to determine the long-term effects of N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide and its potential for use in other physiological processes.
Synthesis Methods
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide can be synthesized using a multi-step process starting from 2-aminobenzyl alcohol. The first step involves the conversion of 2-aminobenzyl alcohol to 2-(bromomethyl)benzyl alcohol, which is then reacted with 2-(propan-2-ylsulfamoylmethyl)phenylboronic acid to obtain N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide.
Scientific Research Applications
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide has also been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-14(17)15-9-12-7-5-6-8-13(12)10-20(18,19)16-11(2)3/h4-8,11,16H,1,9-10H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJISJFZGGSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


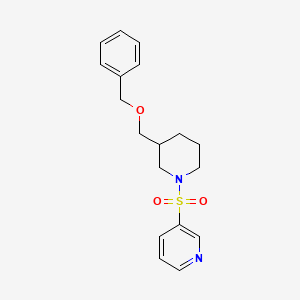
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)
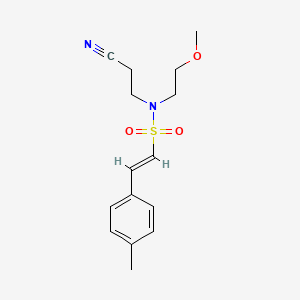
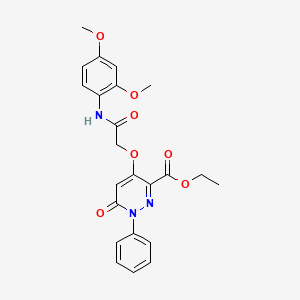
![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)

![4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2879538.png)

![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)
![1-(4-Fluorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2879546.png)
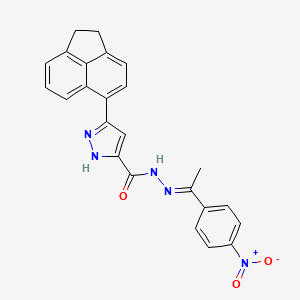
![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)
